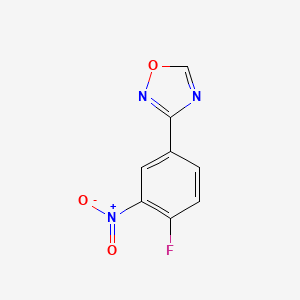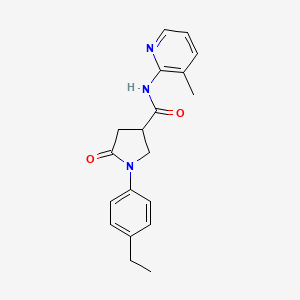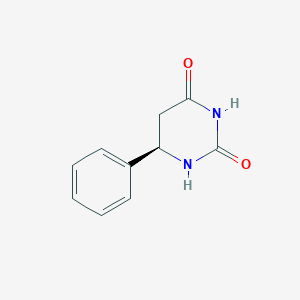
3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-fluoro-3-nitrophenyl group. The unique structural features of this compound make it a valuable candidate for various applications, including its use as a building block in organic synthesis and its potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-3-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Cycloaddition: Dienophiles such as maleic anhydride, solvents like toluene, and elevated temperatures.
Major Products:
Reduction: 3-(4-Fluoro-3-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Cycloadducts with the oxadiazole ring fused to other ring systems.
Scientific Research Applications
3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole is largely dependent on its structural features. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological targets. The fluorine atom can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The oxadiazole ring can participate in hydrogen bonding and π-π interactions with various biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
- 4-Fluoro-3-nitrophenyl isocyanate
- 4-Fluoro-3-nitrophenyl azide
- 4-Fluoro-3-nitrophenyl hydrazine
Comparison: 3-(4-Fluoro-3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to 4-fluoro-3-nitrophenyl isocyanate and 4-fluoro-3-nitrophenyl azide, the oxadiazole derivative exhibits enhanced stability and a broader range of reactivity. The presence of the nitro group in all these compounds contributes to their potential as intermediates in various synthetic transformations.
Properties
CAS No. |
887763-93-1 |
|---|---|
Molecular Formula |
C8H4FN3O3 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4FN3O3/c9-6-2-1-5(3-7(6)12(13)14)8-10-4-15-11-8/h1-4H |
InChI Key |
ZIKOCNPWOFPDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)



![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![Dimethyl 1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(furan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12458771.png)
![4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B12458780.png)
![N-(4-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12458786.png)

![(E)-methyl 3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B12458790.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12458795.png)
![(1R,2S)-2-{[2-(phenylcarbamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12458799.png)
